molecular formula C16H16N2O4Pd B6308479 Diacetato(1,10-phenanthroline)palladium(II) CAS No. 35679-81-3

Diacetato(1,10-phenanthroline)palladium(II)

Cat. No.: B6308479
CAS No.: 35679-81-3
M. Wt: 406.7 g/mol
InChI Key: AOJKGRISUARYIA-UHFFFAOYSA-N
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Description

Diacetato(1,10-phenanthroline)palladium(II) is a coordination complex that features palladium(II) as the central metal ion coordinated to two acetate ligands and one 1,10-phenanthroline ligand. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research, including catalysis, photochemistry, and medicinal chemistry .

Mechanism of Action

Target of Action

Diacetato(1,10-phenanthroline)palladium(II) is a complex compound of palladium (II) with the bidentate substituted N-donor 5-nitro-1,10-phenanthroline . It primarily targets the biochemical pathways involved in the low-temperature copolymerization of carbon monoxide and styrol . It also targets the re-etherification of vinyl ethers and the oxidative coupling of methylbenzoate into various isomers of dimethyl ether of dibenzoic acid .

Mode of Action

The compound interacts with its targets through its unique structure, which includes a mononuclear acetate complex of palladium (II) with the bidentate substituted N-donor 5-nitro-1,10-phenanthroline . This structure allows it to act as a homogeneous catalyst in the aforementioned biochemical pathways .

Biochemical Pathways

The compound affects several biochemical pathways. It acts as a catalyst in the low-temperature copolymerization of carbon monoxide and styrol, the re-etherification of vinyl ethers, and the oxidative coupling of methylbenzoate into various isomers of dimethyl ether of dibenzoic acid . These pathways are crucial for various chemical reactions and processes.

Pharmacokinetics

The compound’s structure, which includes a mononuclear acetate complex of palladium (ii), suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in the catalysis of several chemical reactions, including the low-temperature copolymerization of carbon monoxide and styrol, the re-etherification of vinyl ethers, and the oxidative coupling of methylbenzoate . These reactions are crucial for various industrial and chemical processes.

Action Environment

The action of Diacetato(1,10-phenanthroline)palladium(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity may be affected by temperature, as it acts as a catalyst in low-temperature reactions . Additionally, the compound’s stability may be influenced by the presence of other chemicals or substances in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diacetato(1,10-phenanthroline)palladium(II) typically involves the reaction of palladium acetate with 1,10-phenanthroline in an organic solvent such as acetone. The reaction is carried out at room temperature with magnetic stirring for about 30 minutes. The resulting solution is then filtered, and the product is allowed to crystallize over a period of three days .

Example Procedure:

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diacetato(1,10-phenanthroline)palladium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition can lead to the formation of palladium(IV) complexes, while ligand substitution can yield new coordination complexes with different ligands .

Scientific Research Applications

Chemistry

Diacetato(1,10-phenanthroline)palladium(II) is widely used as a catalyst in various organic reactions, including carbon-carbon bond formation, cross-coupling reactions, and polymerization processes .

Biology and Medicine

The compound has shown potential in biological applications due to its ability to interact with DNA and proteins. It is being investigated for its anticancer properties and as a potential therapeutic agent .

Industry

In the industrial sector, Diacetato(1,10-phenanthroline)palladium(II) is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in large-scale chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Dichloro(1,10-phenanthroline)palladium(II)
  • Bis(1,10-phenanthroline)palladium(II)
  • Diacetato(2,2’-bipyridine)palladium(II)

Uniqueness

Diacetato(1,10-phenanthroline)palladium(II) is unique due to its specific combination of acetate and 1,10-phenanthroline ligands, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of catalytic activity and ease of synthesis, making it a versatile compound for various applications .

Properties

IUPAC Name

acetic acid;palladium;1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.2C2H4O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJKGRISUARYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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